CID 78063018

Description

CID 78063018 is a chemical compound cataloged in PubChem, a database managed by the National Center for Biotechnology Information (NCBI). Its PubChem entry would typically provide:

- Molecular formula (e.g., CₙHₘOₖXₚ)

- Structural features (functional groups, stereochemistry)

- Physicochemical properties (solubility, logP, hydrogen bond donors/acceptors)

- Safety data (toxicity, hazard statements).

However, none of the provided sources explicitly detail these parameters for this compound, necessitating reliance on comparative analysis with structurally or functionally similar compounds.

Properties

Molecular Formula |

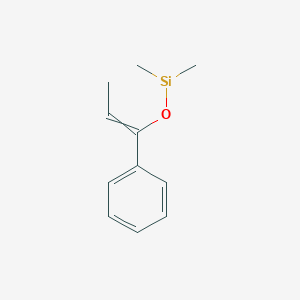

C11H15OSi |

|---|---|

Molecular Weight |

191.32 g/mol |

InChI |

InChI=1S/C11H15OSi/c1-4-11(12-13(2)3)10-8-6-5-7-9-10/h4-9H,1-3H3 |

InChI Key |

INIHKPKLFWUXIO-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C1=CC=CC=C1)O[Si](C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78063018 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

CID 78063018 has several scientific research applications across different fields:

Chemistry: It can be used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds and materials.

Biology: The compound may be used in biochemical assays to study enzyme interactions or cellular processes.

Industry: this compound could be used in the production of specialty chemicals, polymers, or other industrial materials.

Mechanism of Action

The mechanism of action of CID 78063018 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the compound’s structure and the context of its use, such as in a therapeutic setting or a biochemical assay.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing chemical compounds, such as structural overlays (e.g., 3D overlays of steroid backbones in ) and performance metrics in pharmacological contexts (e.g., solubility, toxicity, and synthesis yields in ). Below is a framework for comparing CID 78063018 with analogous compounds, illustrated using examples from the evidence:

Table 1: Key Comparison Metrics for this compound and Analogous Compounds

Structural and Functional Insights:

Structural Complexity: Oscillatoxin D (CID 101283546) and betulin (CID 72326) are structurally complex, with polycyclic frameworks and multiple functional groups . In contrast, CAS 899809-61-1 (CID 57892468) is a simpler aromatic amide, suggesting this compound may fall into either category depending on its scaffold.

Pharmacological Potential: Oscillatoxin D exhibits high toxicity, limiting its therapeutic use but highlighting its role in toxin studies . This compound’s utility would depend on its absorption, distribution, metabolism, and excretion (ADME) profile, which is absent in the evidence.

Synthetic Accessibility: The 84% yield of CAS 899809-61-1 via amidation suggests efficient synthetic routes for small molecules . This compound’s feasibility would depend on similar step economy and reagent availability.

Methodological Recommendations for Future Studies

Structural Analysis: Use GC-MS or NMR to compare this compound with oscillatoxin derivatives or betulin-like triterpenoids .

High-Throughput Screening : Evaluate binding affinity against targets like CYP enzymes or ion channels, as done for CAS 899809-61-1 .

Synthetic Optimization : Apply amidation or esterification protocols from to improve this compound’s yield or solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.